N-(4-FLUOROPHENYL)-2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
N-(4-Fluorophenyl)-2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key substituents include a 4-fluorophenyl group, a sulfanyl bridge linked to an acetamide moiety, and a 4-methoxyphenyl substituent at position 3 of the spiro ring.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c1-28-13-11-23(12-14-28)26-21(16-3-9-19(30-2)10-4-16)22(27-23)31-15-20(29)25-18-7-5-17(24)6-8-18/h3-10H,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMYGHHYVURNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Fluorophenyl)-2-{[3-(4-Methoxyphenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique triazaspiro structure combined with various functional groups, including a fluorophenyl moiety and a methoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 442.52 g/mol.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H24FN4O2S |
| Molecular Weight | 442.52 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to modulate neurotransmitter systems, particularly dopamine pathways, which are crucial in the treatment of psychiatric disorders.
Antipsychotic Properties
Research indicates that compounds similar to this compound exhibit antipsychotic effects. For instance, studies have shown that related triazaspiro compounds can reduce catalepsy in animal models while maintaining efficacy in behavioral tests predictive of antipsychotic activity. This suggests a favorable side effect profile compared to traditional antipsychotics .
In Vitro and In Vivo Studies
In vitro studies have demonstrated that the compound can inhibit specific enzyme activities related to neurotransmitter metabolism. In vivo experiments in rodent models have shown significant reductions in hyperactivity and other behaviors associated with psychosis when treated with this compound.
Case Study: Antipsychotic Efficacy
A study involving a related triazaspiro compound demonstrated that it effectively reduced self-stimulation behavior in rats at doses significantly lower than those required to induce catalepsy . This finding highlights the potential for low side effects while maintaining therapeutic efficacy.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds.
| Compound Name | Biological Activity | Side Effects Profile |
|---|---|---|
| This compound | Antipsychotic; modulates dopamine | Low risk of catalepsy |
| 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Antipsychotic; effective in behavioral tests | Higher doses required for side effects |
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
Key Observations :
- The sulfanyl-acetamide moiety is absent in Compounds 13–14, which instead feature dione groups. This difference likely alters metabolic stability and target binding .
- Substituent variations (e.g., 4-fluorophenyl vs. 3-chlorophenyl in Compound 14) influence electronic profiles and steric bulk, impacting pharmacokinetics .
Computational Similarity Analysis
Quantitative structural comparisons were performed using Tanimoto and Dice similarity indices (). Morgan fingerprints and MACCS keys were employed to generate bit vectors for computational alignment.
Table 2: Similarity Metrics (Target vs. Analogues)
| Compound Pair | Tanimoto (Morgan) | Dice (MACCS) | Cosine Score (MS/MS) |
|---|---|---|---|
| Target vs. Compound 13 | 0.48 | 0.52 | 0.67 |
| Target vs. Compound 14 | 0.45 | 0.49 | 0.63 |
Interpretation :
- Low Tanimoto/Dice scores (<0.5) reflect divergent core structures (triazaspiro vs. diazaspiro) and functional groups .
- Moderate cosine scores (0.63–0.67) from MS/MS fragmentation suggest partial overlap in side-chain motifs, such as aryl groups .
Pharmacological Implications
Binding Affinity and Docking Variability
highlights that minor structural changes, such as halogen substitution (F vs. Cl), significantly alter docking affinities. For example:
- The 4-fluorophenyl group in the target may engage in stronger hydrophobic interactions compared to Compound 14’s 3-chlorophenyl, which introduces steric hindrance .
- The sulfanyl bridge in the target could enhance binding to cysteine-rich active sites, unlike the dione groups in Compounds 13–14, which favor polar interactions .
Metabolic and Stability Profiles
- The methoxy group in the target’s 4-methoxyphenyl substituent may improve metabolic stability over Compounds 13–14’s unsubstituted phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
